Eperisone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’éperisone est un médicament antispasmodique qui détend à la fois les muscles squelettiques et les muscles lisses vasculaires. Il est couramment utilisé pour traiter des affections telles que la myotonie, la raideur musculaire et la spasticité. Le composé est connu pour sa capacité à améliorer la circulation et à supprimer les réflexes de douleur sans provoquer de sédation significative .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d’éperisone implique plusieurs étapes clés :

Réaction de Grignard : Le 2-bromoéthylbenzène est utilisé comme matière de départ pour obtenir le 1-(2-éthylphényl)propanol par une réaction de Grignard.

Réaction d’oxydation : Le 1-(2-éthylphényl)propanol est ensuite oxydé pour former la 2-éthylpropiophénone.

Réaction de Mannich : Finalement, la 2-éthylpropiophénone subit une réaction de Mannich avec le paraformaldéhyde et le chlorhydrate de pipéridine pour produire le chlorhydrate d’éperisone.

Méthodes de production industrielle : Dans les milieux industriels, la production du chlorhydrate d’éperisone implique généralement les étapes suivantes :

- Mélange d’isopropanol, de 2-éthylpropiophénone, de chlorhydrate de pipéridine et de polyformaldéhyde.

- Reflux du mélange à 95-100 °C pendant 5 heures.

- Distillation de l’isopropanol et ajout d’éther isopropylique pour faire cristalliser le produit.

- Refroidissement du mélange à 8-10 °C et centrifugation pour obtenir le produit brut, qui est ensuite raffiné pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’éperisone subit diverses réactions chimiques, notamment :

Oxydation : Conversion du 1-(2-éthylphényl)propanol en 2-éthylpropiophénone.

Substitution : Réaction de Mannich impliquant la 2-éthylpropiophénone, le paraformaldéhyde et le chlorhydrate de pipéridine.

Réactifs et conditions courants :

Réactif de Grignard : Utilisé dans l’étape initiale pour former le 1-(2-éthylphényl)propanol.

Agents oxydants : Utilisés pour convertir le 1-(2-éthylphényl)propanol en 2-éthylpropiophénone.

Réactifs de Mannich : Le paraformaldéhyde et le chlorhydrate de pipéridine sont utilisés dans l’étape finale.

Principaux produits :

2-Éthylpropiophénone : Un produit intermédiaire formé lors de la synthèse.

Chlorhydrate d’éperisone : Le produit final obtenu par la réaction de Mannich.

4. Applications de la recherche scientifique

Le chlorhydrate d’éperisone a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les médicaments antispasmodiques et leur synthèse.

Biologie : Investigations sur ses effets sur la relaxation musculaire et la fonction des muscles lisses vasculaires.

Médecine : Largement utilisé dans les milieux cliniques pour traiter la raideur musculaire, la spasticité et la myotonie. .

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes de patchs transdermiques.

Applications De Recherche Scientifique

Eperisone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antispasmodic drugs and their synthesis.

Biology: Investigated for its effects on muscle relaxation and vascular smooth muscle function.

Medicine: Widely used in clinical settings to treat muscle stiffness, spasticity, and myotonia. .

Industry: Utilized in the development of pharmaceutical formulations and transdermal patch systems.

Mécanisme D'action

Le chlorhydrate d’éperisone exerce ses effets par le biais de plusieurs mécanismes :

Blocage des canaux voltage-dépendants : Il bloque les canaux voltage-dépendants, ce qui entraîne une relaxation musculaire.

Inhibition du tir des efférences gamma : Réduit la sensibilité des fuseaux neuromusculaires en inhibant la décharge spontanée des motoneurones gamma.

Vasodilatation : Exhibe une action vasodilatatrice en antagonisant l’influx de calcium, améliorant la circulation sanguine.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’éperisone est souvent comparé à d’autres relaxants musculaires et médicaments antispasmodiques :

Thiocolchicoside : Les deux médicaments sont utilisés pour traiter la raideur musculaire et la spasticité, mais le chlorhydrate d’éperisone a une incidence de sédation plus faible.

Baclofène : Un autre relaxant musculaire, mais le chlorhydrate d’éperisone est préféré

Activité Biologique

Eperisone hydrochloride is a centrally acting muscle relaxant widely used in clinical practice, particularly for treating conditions associated with muscular contractures, such as low back pain and spasticity. Its mechanism of action involves the inhibition of gamma-efferent firing and local vasodilation, which leads to muscle relaxation without significant central nervous system side effects. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and case studies.

Pharmacokinetics

This compound (chemical formula: C₁₄H₁₉ClN₂O) is rapidly absorbed after oral administration, with a peak plasma concentration achieved approximately 1.6 hours post-dose. The drug has a biological half-life of about 1.87 hours, indicating quick clearance from the body. A pharmacokinetic study involving healthy volunteers demonstrated that eperisone maintains tolerability even with repeated dosing over several days .

| Parameter | Value |

|---|---|

| Molecular Weight | 250.77 g/mol |

| Absorption Time | 1.6 hours |

| Half-life | 1.87 hours |

| Bioavailability | Rapid |

Eperisone exerts its muscle relaxant effects primarily through:

- Inhibition of Gamma-Efferent Firing : This reduces muscle tone by decreasing the excitability of alpha-motoneurons.

- Local Vasodilation : Eperisone induces vasodilation in skeletal muscles, enhancing blood flow and contributing to muscle relaxation .

Therapeutic Effects

Recent studies have highlighted additional therapeutic applications of eperisone beyond muscle relaxation:

- Pulmonary Fibrosis : Eperisone has shown promise in inhibiting fibroblast activation and reducing pulmonary fibrosis in animal models. In vitro studies indicated that eperisone preferentially reduces viable lung fibroblasts and inhibits TGF-β1-induced transdifferentiation into myofibroblasts, suggesting its potential as a treatment for idiopathic pulmonary fibrosis (IPF) .

Case Study: Efficacy in Pulmonary Fibrosis

A study conducted on ICR mice demonstrated that eperisone administration significantly inhibited bleomycin-induced pulmonary fibrosis. The results indicated a marked reduction in respiratory dysfunction and fibroblast activation compared to control groups treated with other anti-fibrotic agents like pirfenidone and nintedanib.

| Treatment Group | Fibrosis Score | Respiratory Function |

|---|---|---|

| Eperisone (250 mg/kg) | Significantly reduced | Improved |

| Pirfenidone | Moderate reduction | Slight improvement |

| Control | No change | No change |

Side Effects and Safety Profile

Eperisone is generally well-tolerated with minimal side effects related to the central nervous system. In clinical trials, adverse effects were rare, making it suitable for long-term use in patients with chronic conditions .

Propriétés

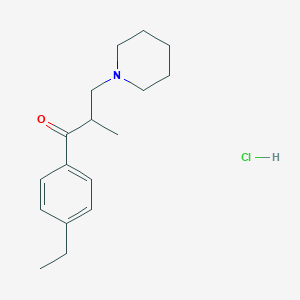

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone Hydrochloride?

A1: this compound is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it acts primarily as a potent antagonist of the P2X7 receptor. [] This receptor is involved in pain signaling, and its inhibition likely contributes to the analgesic effects of this compound.

Q2: What are the downstream effects of P2X7 receptor antagonism by this compound?

A2: Blocking the P2X7 receptor can lead to a decrease in the release of pro-inflammatory cytokines and neurotransmitters involved in pain perception. This may contribute to the drug's muscle relaxant and pain-relieving effects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H29NO•HCl, and its molecular weight is 327.9 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, research articles mention the use of UV spectrophotometry for this compound analysis. [, , , ] The maximum absorbance (λmax) for UV detection is reported around 260 nm. []

Q5: What are some challenges associated with the formulation of this compound?

A5: this compound exhibits a short biological half-life due to first-pass metabolism, leading to low bioavailability and short duration of action. []

Q6: What formulation strategies have been investigated to improve the bioavailability of this compound?

A6: Researchers have explored various approaches to overcome the limitations of oral this compound, including:

- Sustained-release matrix tablets: Using polymers like HPMC K4M and EC to control drug release. []

- Microencapsulation: Encapsulating the drug within Eudragit® RS100 to achieve controlled release profiles. []

- Transdermal patches: Delivering this compound through the skin for enhanced absorption and prolonged duration of action. []

- Water-in-oil microemulsions: Formulating microemulsions for transdermal delivery, demonstrating improved permeation and drug release compared to conventional creams. []

Q7: What is the typical half-life (T1/2) of this compound?

A7: The half-life of this compound has been reported to be approximately 2.7-2.8 hours. []

Q8: What analytical techniques are commonly employed for the analysis of this compound?

A8: Various methods have been developed and validated for the quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): Frequently used with UV detection, this method offers sensitivity and selectivity for analyzing this compound in various matrices. [, , , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): A cost-effective and efficient technique for simultaneous estimation of this compound in combination with other drugs. [, , , ]

- UV Spectrophotometry: A simple and rapid method for quantifying this compound in bulk and dosage forms, often based on its absorbance at specific wavelengths. [, , , , ]

- Linear Scanning Polarography: A sensitive method capable of detecting this compound at low concentrations. []

Q9: What are the essential parameters considered during the validation of analytical methods for this compound?

A9: Analytical method validation is crucial for ensuring reliable and accurate results. Key parameters assessed during validation include:

- Linearity: Demonstrating a proportional relationship between the drug concentration and the analytical response. [, , , , , , , , , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , , , , , , , , , ]

- Precision: Evaluating the degree of agreement among individual test results under specified conditions, typically assessed as repeatability, intermediate precision, and reproducibility. [, , , , , , , , , , , , , , , ]

- Specificity: Assessing the method's ability to discriminate between the analyte (this compound) and other components in the sample. [, , , , ]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentrations of this compound that can be reliably detected and quantified. [, , , , , , , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, ]

Q10: What preclinical models are used to study the muscle relaxant activity of this compound?

A10: Researchers have used various animal models, particularly rat models, to evaluate the muscle relaxant effects of this compound. Common assessments include:

- Forelimb grip strength test: Measuring the force exerted by the rat's forelimbs to grasp a specialized apparatus. []

- Hanging test: Assessing the ability of rats to hang from a horizontal wire, which reflects muscle strength and coordination. []

Q11: What clinical studies have been conducted to assess the efficacy of this compound?

A11: this compound has been clinically investigated for its efficacy in various musculoskeletal conditions, including:

- Acute musculoskeletal spasm associated with low back pain: Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in pain and functional outcomes compared to placebo. []

- Lumbar disc herniation: Studies suggest that this compound, in combination with other therapies, may provide benefits in pain relief and functional improvement. [, ]

- Tension-type headache: Clinical observations indicate potential benefits of this compound, particularly in patients with co-existing depression and/or anxiety. [, ]

- Degenerative scoliosis: A study comparing chiropractic manipulation to this compound therapy found both to be effective in relieving pain and improving lumbar function. []

Q12: What are the known side effects associated with this compound?

A12: While generally well-tolerated, this compound can cause side effects, including nausea, abdominal pain, headache, and dizziness. [, ] These side effects are usually mild and transient.

Q13: Are there any reports of severe adverse reactions to this compound?

A13: Although rare, there have been reports of serious adverse reactions, including anaphylaxis, acute generalized exanthematous pustulosis (AGEP), and seizures, associated with this compound use. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.